molecular formula C17H15F4N3O2 B2740361 N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034584-63-7

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Katalognummer B2740361
CAS-Nummer: 2034584-63-7
Molekulargewicht: 369.32
InChI-Schlüssel: KMRQWKPRXHSUKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F4N3O2 and its molecular weight is 369.32. The purity is usually 95%.
The exact mass of the compound N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Pharmacokinetics

Preclinical Pharmacology and Pharmacokinetics of CERC-301 CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrated high binding affinity specific to GluN2B without off-target activity. It showed efficacy in the forced swim test, indicating potential antidepressant effects. The study provided a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorders. The pharmacokinetic profile in humans revealed a dose-proportional relationship with a Tmax of ~1 hour and a half-life of 12–17 hours, suggesting doses of ≥8 mg in humans could have an acceptable safety profile and result in clinically relevant peak plasma exposure (Garner et al., 2015).

Diagnostic Applications

Biodistribution and Radiation Dosimetry of 18F-fluoro-A-85380 This study on 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380), a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), reported its safe clinical tolerance, primary routes of clearance (renal and intestinal), and specific absorbed doses in organs. The liver received the highest absorbed dose, highlighting its diagnostic potential and the manageable effective dose to patients (Bottlaender et al., 2003).

Drug Development and Safety

Metabolism and Disposition in Humans A study elucidated the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist, revealing its well-tolerated nature, approximately twice as much radioactivity excreted in feces compared to urine, and insights into the biotransformation pathways. This research underscores the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Shaffer et al., 2008).

Environmental and Health Safety

Exposure to Perfluorinated Chemicals A study investigated the human exposure to perfluorinated chemicals, including perfluorooctanesulfonate (PFOS) and related compounds, revealing widespread chronic exposure and the presence of these chemicals in human blood from several countries. This research highlights the need for monitoring environmental exposure to potentially harmful chemicals for public health safety (Kannan et al., 2004).

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWKPRXHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.